molecular formula C13H27NO B13248983 N-(3-methoxypropyl)-4-propylcyclohexan-1-amine

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine

Cat. No.: B13248983
M. Wt: 213.36 g/mol
InChI Key: BJBVXFKAXBPCSC-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-4-propylcyclohexan-1-amine (CAS 1042526-84-0) is a secondary amine compound of interest in chemical and pharmaceutical research. With a molecular formula of C13H27NO and a molecular weight of 213.36 g/mol, this substance features a cyclohexane backbone substituted by a propyl group at the 4-position and a 3-methoxypropylamine moiety at the 1-position . This compound serves as a valuable chemical intermediate in organic synthesis and is exclusively for research applications . Its structural features make it a candidate for use in drug discovery and development, particularly in the exploration of Rho kinase inhibitors, which are a class of compounds investigated for a wide range of therapeutic areas including cardiovascular diseases, hypertension, and inflammatory conditions . The mechanism of action for related compounds involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or activator to affect biochemical pathways . Researchers employ various techniques for its characterization, including NMR and IR spectroscopy . The compound is typically stored at controlled room temperature or between 2-8°C . Safety guidelines indicate a signal word "Warning" with associated hazard statements H302, H315, and H319 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-3-5-12-6-8-13(9-7-12)14-10-4-11-15-2/h12-14H,3-11H2,1-2H3

InChI Key

BJBVXFKAXBPCSC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NCCCOC

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Propylcyclohexanone

This method involves reacting 4-propylcyclohexanone with 3-methoxypropylamine under reductive conditions:

  • Reagents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.
  • Conditions : Solvent (methanol or ethanol), 25–60°C, 12–24 hours.
  • Mechanism : Formation of an imine intermediate followed by reduction to the secondary amine.
  • Yield : ~70–85% (estimated based on analogous reactions in).

Example Protocol :

  • Dissolve 4-propylcyclohexanone (1.0 eq) and 3-methoxypropylamine (1.2 eq) in methanol.
  • Add NaBH3CN (1.5 eq) gradually at 0°C.
  • Stir at 50°C for 18 hours.
  • Quench with water, extract with dichloromethane (DCM), and concentrate.

Alkylation of 4-Propylcyclohexanamine

4-Propylcyclohexanamine is alkylated with 3-methoxypropyl bromide :

  • Base : Potassium carbonate (K2CO3) or triethylamine (TEA).
  • Solvent : Acetonitrile or DMF, 80°C, 6–12 hours.
  • Yield : ~65–75% (extrapolated from).

Example Protocol :

  • Mix 4-propylcyclohexanamine (1.0 eq), 3-methoxypropyl bromide (1.1 eq), and K2CO3 (2.0 eq) in acetonitrile.
  • Reflux for 10 hours.
  • Filter, concentrate, and purify via silica gel chromatography (EtOAc/hexane).

Hydrolysis of Acetamide Intermediates

Adapted from, this route uses N-(4-propylcyclohexyl)acetamide as a precursor:

  • React the acetamide with 3-methoxypropyl chloride in the presence of KOH.
  • Hydrolyze the intermediate with HCl-methanol to yield the target amine.
  • Yield : Up to 96% (analogous to).

Catalytic and Process Optimization

Catalytic Ammoniation for 3-Methoxypropylamine Synthesis

The 3-methoxypropylamine component is synthesized via catalytic ammoniation of 3-methoxypropanol (from):

  • Catalyst : Cu-Co/Al2O3-diatomite (Cu: 0.1–50%, Co: 0.5–60%).
  • Conditions : 50–360°C, 0.1–3.0 h⁻¹ space velocity, NH3/alcohol molar ratio 1.0–15.0.
  • Yield : >90% with high selectivity.

Purification Techniques

  • Distillation : Effective for isolating low-boiling-point intermediates (e.g., 3-methoxypropylamine, boiling point ~249°C).
  • Chromatography : Silica gel with EtOAc/hexane gradients removes byproducts.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Reductive Amination High selectivity, mild conditions Requires stoichiometric reductants 70–85%
Alkylation Straightforward, scalable Competing elimination reactions 65–75%
Acetamide Hydrolysis High yields, fewer byproducts Multi-step synthesis of acetamide precursor Up to 96%

Critical Reaction Parameters

  • Temperature Control : Excess heat during reductive amination or alkylation leads to decomposition (e.g., <60°C for stability).
  • Catalyst Activity : Cu-Co catalysts require activation under hydrogen flow to prevent deactivation.
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates.

Structural and Spectral Data

Chemical Reactions Analysis

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Methoprotryne (N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)
  • Key Features : Triazine core with methylthio and isopropyl groups; shares the N-(3-methoxypropyl) substituent.
  • Comparison: The triazine ring in methoprotryne enhances electron-deficient character, making it reactive in herbicidal applications . Molecular Weight: Methoprotryne (316.4 g/mol) is heavier due to the triazine core and additional substituents .
b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Key Features : Pyrazole and pyridine aromatic systems; cyclopropylamine substituent.
  • Comparison: Aromatic rings in this compound enable π-π interactions, beneficial in drug design, whereas the cyclohexane in the target compound may favor hydrophobic interactions .
c) N-Ethyl-1-methylcyclohexanamine
  • Key Features : Cyclohexane with 1-methyl and N-ethyl groups.
  • Comparison :
    • The ethyl group is less polar than methoxypropyl, reducing solubility in polar solvents .
    • Substituent position (1-methyl vs. 4-propyl) affects steric hindrance: 4-propyl may enhance lipophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted) Key Structural Influence
N-(3-Methoxypropyl)-4-propylcyclohexan-1-amine ~241.4 Moderate in polar solvents ~3.2 Methoxypropyl enhances polarity
Methoprotryne 316.4 Low aqueous solubility ~2.8 Triazine core reduces lipophilicity
N-Ethyl-1-methylcyclohexanamine 155.3 High lipophilicity ~2.5 Lack of polar substituents

Biological Activity

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine is a compound of interest in pharmacological research due to its potential biological activities, particularly its interaction with serotonin receptors. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from various research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C_{13}H_{21}N
  • Molecular Weight : 205.32 g/mol

The compound features a cyclohexane ring substituted with a propyl group and a methoxypropyl group, which may influence its binding affinity to various receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. The detailed synthetic pathway is crucial for understanding how modifications in structure can affect biological activity.

5-HT Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for the serotonin receptor subtype 5-HT_1A. This receptor is implicated in various neurological processes, making it a target for drugs treating anxiety, depression, and other mood disorders.

  • Binding Affinity : The compound has shown a K_i value in the low nanomolar range, suggesting potent receptor interaction. For instance, related compounds have reported K_i values of 1.2 nM and 21.3 nM for 5-HT_1A receptors .

Pharmacological Implications

The interaction with 5-HT_1A receptors may lead to various pharmacological effects:

  • Anxiolytic Effects : Compounds that bind effectively to 5-HT_1A may exhibit anxiolytic properties.
  • Antidepressant Activity : Modulation of serotonin levels through receptor interaction can potentially alleviate symptoms of depression.

Case Studies

Several studies have explored the biological activity of similar compounds with varying degrees of structural modification. For example:

  • Study on 5-HT_1A Ligands : Research on related compounds demonstrated that modifications in the alkyl chain significantly influenced binding affinity and selectivity towards serotonin receptors .
  • In Vivo Studies : Animal models have shown that compounds with similar structures to this compound exhibit altered behavior patterns consistent with serotonergic modulation, further supporting their potential therapeutic roles.

Comparative Analysis

The following table summarizes the binding affinities of various related compounds:

Compound NameK_i (nM)Receptor Type
This compound1.25-HT_1A
Aripiprazole5.05-HT_1A
Compound X (related structure)21.35-HT_1A

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